
N-(1,3-benzothiazol-2-yl)-4-tert-butylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-benzothiazol-2-yl)-4-tert-butylbenzenesulfonamide, also known as BB-94, is a synthetic compound that has been studied for its potential applications in scientific research. BB-94 is a potent inhibitor of matrix metalloproteinases (MMPs), which are enzymes that play a key role in the breakdown of extracellular matrix proteins.
Mécanisme D'action
N-(1,3-benzothiazol-2-yl)-4-tert-butylbenzenesulfonamide works by binding to the active site of MMPs, preventing them from breaking down extracellular matrix proteins. This leads to a reduction in tissue remodeling and angiogenesis, and can also have anti-inflammatory effects. This compound has been shown to be a potent inhibitor of a number of MMPs, including MMP-1, MMP-2, MMP-3, MMP-7, and MMP-9.
Biochemical and Physiological Effects:
This compound has a number of biochemical and physiological effects. It has been shown to reduce the activity of MMPs in vitro and in vivo, leading to a reduction in tissue remodeling and angiogenesis. This compound has also been shown to have anti-inflammatory effects, which may be due to its ability to inhibit the activity of MMPs involved in the inflammation process. In addition, this compound has been shown to have a protective effect on the cardiovascular system, by reducing the activity of MMPs involved in the development of atherosclerosis.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1,3-benzothiazol-2-yl)-4-tert-butylbenzenesulfonamide has a number of advantages and limitations for use in lab experiments. One advantage is that it is a potent inhibitor of MMPs, making it a useful tool for investigating the role of MMPs in a range of physiological processes. However, this compound has a relatively short half-life in vivo, which can make it difficult to achieve sustained inhibition of MMPs. In addition, this compound can have off-target effects on other enzymes, which can complicate the interpretation of experimental results.
Orientations Futures
There are a number of future directions for research on N-(1,3-benzothiazol-2-yl)-4-tert-butylbenzenesulfonamide. One area of interest is the development of more potent and selective inhibitors of MMPs, which could have therapeutic applications in a range of diseases. Another area of interest is the investigation of the role of MMPs in cancer progression, and the development of MMP inhibitors as potential cancer therapeutics. Finally, there is interest in the development of new methods for delivering MMP inhibitors to specific tissues, in order to achieve sustained inhibition of MMP activity.
Méthodes De Synthèse
N-(1,3-benzothiazol-2-yl)-4-tert-butylbenzenesulfonamide can be synthesized using a multistep process that involves the reaction of 2-aminobenzothiazole with tert-butyl 4-bromobenzenesulfonate, followed by a series of purification steps. The final product is a white crystalline powder with a melting point of 156-159°C.
Applications De Recherche Scientifique
N-(1,3-benzothiazol-2-yl)-4-tert-butylbenzenesulfonamide has been extensively studied for its potential applications in scientific research. It has been shown to inhibit the activity of MMPs, which are involved in a number of physiological processes, including tissue remodeling, angiogenesis, and inflammation. This compound has been used in a variety of studies to investigate the role of MMPs in these processes, and to identify potential therapeutic targets for a range of diseases, including cancer, cardiovascular disease, and arthritis.
Propriétés
Formule moléculaire |
C17H18N2O2S2 |
|---|---|
Poids moléculaire |
346.5 g/mol |
Nom IUPAC |
N-(1,3-benzothiazol-2-yl)-4-tert-butylbenzenesulfonamide |
InChI |
InChI=1S/C17H18N2O2S2/c1-17(2,3)12-8-10-13(11-9-12)23(20,21)19-16-18-14-6-4-5-7-15(14)22-16/h4-11H,1-3H3,(H,18,19) |
Clé InChI |
BXJMANFSCOASFD-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3S2 |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Isopropyl-2-methoxy-N-(1H-[1,2,4]triazol-3-yl)-benzenesulfonamide](/img/structure/B259209.png)
![4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methoxybenzenesulfonamide](/img/structure/B259210.png)

![ethyl 3-(2-ethoxy-2-oxoethyl)-2-(methylsulfanyl)-4-oxo-3,5,6,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(4H)-carboxylate](/img/structure/B259231.png)

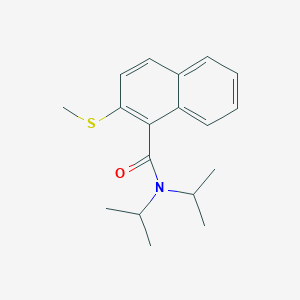

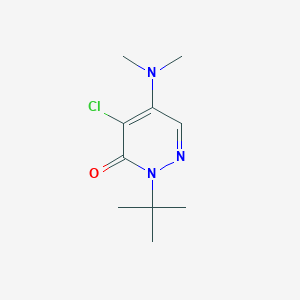
![1-[3-(4-Methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]propan-1-one](/img/structure/B259282.png)
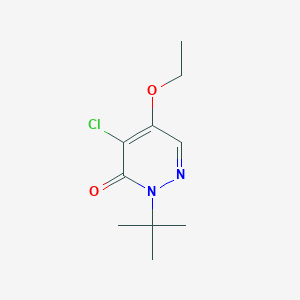
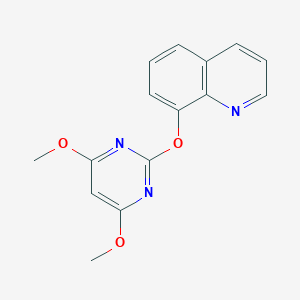

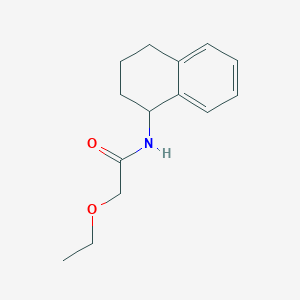
![2-[methyl(methylsulfonyl)amino]-N-[3-(methylsulfanyl)phenyl]benzamide](/img/structure/B259294.png)